molecular formula C19H25N B412637 2-(4-Ethylphenyl)-5-hexylpyridine CAS No. 100907-42-4

2-(4-Ethylphenyl)-5-hexylpyridine

Cat. No.: B412637
CAS No.: 100907-42-4
M. Wt: 267.4g/mol
InChI Key: WGERGRIUVKHJPQ-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-5-hexylpyridine is a pyridine derivative characterized by a central pyridine ring substituted at the 2-position with a 4-ethylphenyl group and at the 5-position with a hexyl chain. Pyridine derivatives are frequently explored for their bioactivity, structural versatility, and electronic properties, which enable interactions with biological targets or self-assembly in liquid crystalline phases .

Properties

CAS No.

100907-42-4

Molecular Formula

C19H25N

Molecular Weight

267.4g/mol

IUPAC Name

2-(4-ethylphenyl)-5-hexylpyridine

InChI

InChI=1S/C19H25N/c1-3-5-6-7-8-17-11-14-19(20-15-17)18-12-9-16(4-2)10-13-18/h9-15H,3-8H2,1-2H3

InChI Key

WGERGRIUVKHJPQ-UHFFFAOYSA-N

SMILES

CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)CC

Canonical SMILES

CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)CC

Origin of Product

United States

Comparison with Similar Compounds

Quinoline Derivatives (e.g., 2-(4-Ethylphenyl)-N-isopentylquinolin-4-amine)

  • Structure: The quinoline scaffold comprises a fused benzene-pyridine ring system, differing from the single pyridine ring in 2-(4-Ethylphenyl)-5-hexylpyridine.
  • Functional Groups : Substitutions include a 4-ethylphenyl group (shared with the target compound) and an isopentylamine chain.
  • Bioactivity : Demonstrated antiviral activity against BVDV RdRp via interactions with hydrophobic pockets in viral polymerase domains .

Benzoxazole Derivatives (e.g., 2-Chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide)

  • Structure : A benzoxazole core (fused benzene-oxazole) linked to a pyridine-carboxamide group.
  • Functional Groups : Includes a 4-ethylphenyl substituent and a chloropyridine moiety.
  • Bioactivity : Designed as covalent PPARgamma agonists, highlighting the role of heterocyclic cores in modulating nuclear receptor activity .
  • Key Difference : The oxazole ring introduces additional electronegativity and hydrogen-bonding capacity, which may enhance receptor affinity compared to purely hydrocarbon-substituted pyridines .

Pyrimidine Derivatives (e.g., 2-(4-Hexyloxyphenyl)-5-octylpyrimidine)

  • Structure : A pyrimidine ring substituted with a 4-hexyloxyphenyl group and an octyl chain.
  • Functional Groups : The hexyloxy group introduces ether functionality, differing from the ethylphenyl group in the target compound.
  • Physicochemical Properties : Higher molar mass (368.56 g/mol) and melting point (57–62°C) compared to pyridine analogs, likely due to increased van der Waals interactions from longer alkyl chains .

Comparative Data Table

Compound Name Core Structure Substituents Molar Mass (g/mol) Key Properties/Activities Reference
This compound Pyridine 4-Ethylphenyl (C2), Hexyl (C5) ~297.45* Unknown (inferred structural analog) N/A
Quinoline derivative Quinoline 4-Ethylphenyl (C2), Isopentyl ~320.40† Antiviral (BVDV RdRp inhibition)
Benzoxazole derivative Benzoxazole 4-Ethylphenyl, Chloropyridine ~379.84 PPARgamma agonism
Pyrimidine derivative Pyrimidine 4-Hexyloxyphenyl, Octyl 368.56 High melting point (57–62°C)

*Estimated based on molecular formula (C19H25N).
†Estimated based on molecular formula (C21H24N2).

Functional Group Impact on Bioactivity and Physicochemistry

  • Alkyl Chain Length: Longer chains (e.g., hexyl vs.
  • Aromatic Substituents : Ethylphenyl groups contribute to hydrophobic interactions, while electron-withdrawing groups (e.g., chloro in benzoxazole derivatives) modulate electronic density and binding kinetics .
  • Heterocyclic Cores : Pyridine and pyrimidine offer distinct electronic environments; pyrimidine’s dual nitrogen atoms may favor hydrogen bonding in biological targets compared to pyridine’s single nitrogen .

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